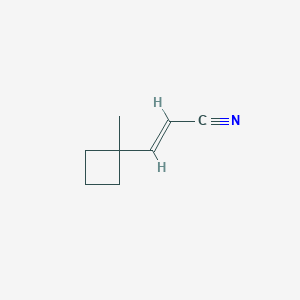

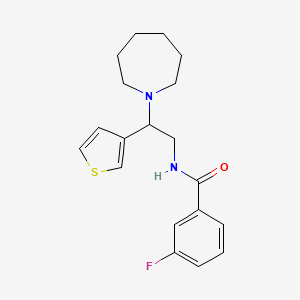

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Antimicrobial Agents

Novel derivatives of piperazine, including those related to N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide, have been synthesized and shown potential as antimicrobial agents. These compounds were characterized by various spectroscopic methods and exhibited effectiveness against several microbes, sometimes outperforming conventional medicines (Zaidi et al., 2021).

High-Performance Thermosets

Research on benzoxazine monomers containing allyl groups, a category that includes structures related to N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide, has led to the development of high-performance thermosets. These materials are noted for their excellent thermal stability and mechanical properties, making them suitable for advanced engineering applications (Agag & Takeichi, 2003).

Anticancer Activity

Compounds combining N-benzhydrylpiperazine with 1,3,4-oxadiazoles have been synthesized and shown significant anticancer activity against HeLa cancer cells. These studies demonstrate the potential of such derivatives as chemotherapeutic agents, with mechanisms involving apoptosis induced by oxidative stress (Khanam et al., 2018).

Synthesis and Characterization of Novel Compounds

A range of studies focuses on the synthesis and characterization of novel compounds related to N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide for various applications, including material science and medicinal chemistry. These include the development of new synthesis methods, exploration of polymerization behaviors, and evaluation of biological activities for potential therapeutic use (Wessel, Iversen, & Bundle, 1985).

Wirkmechanismus

Target of Action

The primary target of the compound N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is human carbonic anhydrase (hCA) . Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide interacts with its target, human carbonic anhydrase, by inhibiting its activity . The compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of human carbonic anhydrase by N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide affects the carbon dioxide hydration pathway . This can have downstream effects on processes that rely on the products of this reaction, such as the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .

Result of Action

The molecular and cellular effects of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide’s action include the inhibition of human carbonic anhydrase activity . This can lead to changes in the concentrations of carbon dioxide and bicarbonate in the body, potentially affecting processes such as pH regulation and the transport of these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its interaction with its target, human carbonic anhydrase .

Eigenschaften

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-2-13-23-21(26)22(27)25-16-14-24(15-17-25)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQIKWQYRPOSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)

![Tert-butyl (3S)-3-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2710499.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2710500.png)

![(E)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3-[4-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide](/img/structure/B2710505.png)

![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)

![2-[6-benzyl-2-ethyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N~1~-ethyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2710509.png)